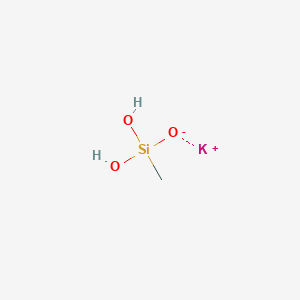
Potassium methylsilanetriolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium methylsilanetriolate, also known as KMS, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is made up of potassium ions and methylsilanetriolate, which is a silicon-based organic compound. KMS is a versatile chemical that has shown promise in fields such as agriculture, medicine, and nanotechnology. In
Wirkmechanismus
The mechanism of action of Potassium methylsilanetriolate is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and enzymes. Potassium methylsilanetriolate has been shown to modulate the activity of various enzymes involved in cellular processes such as metabolism and signaling. Additionally, Potassium methylsilanetriolate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Potassium methylsilanetriolate has been shown to have various biochemical and physiological effects. In plants, Potassium methylsilanetriolate has been shown to enhance nutrient uptake, increase chlorophyll content, and improve photosynthesis. In animals, Potassium methylsilanetriolate has been shown to have anti-inflammatory and anti-cancer effects, as well as potential benefits for cardiovascular health. Additionally, Potassium methylsilanetriolate has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Potassium methylsilanetriolate in lab experiments is its versatility. Potassium methylsilanetriolate has potential applications in various fields, making it a useful compound for researchers with diverse interests. Additionally, Potassium methylsilanetriolate is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Potassium methylsilanetriolate is its potential toxicity. While Potassium methylsilanetriolate has been shown to be safe for use in plants and animals at low concentrations, further research is needed to determine its safety for human use.
Zukünftige Richtungen
There are several future directions for research on Potassium methylsilanetriolate. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to determine the mechanism of action of Potassium methylsilanetriolate in these contexts and to evaluate its safety and efficacy. Additionally, Potassium methylsilanetriolate has potential applications in nanotechnology, specifically in the synthesis of silicon-based nanoparticles. Further research is needed to explore the potential of Potassium methylsilanetriolate in this field. Finally, research is needed to determine the safety and efficacy of Potassium methylsilanetriolate for human use, particularly in the context of its potential as a therapeutic agent.
Conclusion
In conclusion, potassium methylsilanetriolate is a versatile chemical compound that has shown promise in various fields, including agriculture, medicine, and nanotechnology. The synthesis of Potassium methylsilanetriolate is relatively simple, and it has potential applications in diverse areas of research. While the mechanism of action of Potassium methylsilanetriolate is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to explore the potential of Potassium methylsilanetriolate in various fields and to determine its safety and efficacy for human use.
Synthesemethoden
The synthesis of Potassium methylsilanetriolate involves the reaction of potassium hydroxide with methylsilanetriol. This reaction results in the formation of potassium methylsilanetriolate and water. The chemical equation for this reaction is shown below:
KOH + H3SiO3 → KSiCH3O3 + H2O
Wissenschaftliche Forschungsanwendungen
Potassium methylsilanetriolate has been studied for its potential applications in various fields, including agriculture, medicine, and nanotechnology. In agriculture, Potassium methylsilanetriolate has been shown to improve plant growth and yield by enhancing nutrient uptake and reducing stress caused by environmental factors such as drought and salinity. In medicine, Potassium methylsilanetriolate has been studied for its potential as an anti-inflammatory and anti-cancer agent. Potassium methylsilanetriolate has also been investigated for its use in nanotechnology, specifically in the synthesis of silicon-based nanoparticles.
Eigenschaften
CAS-Nummer |
18089-65-1 |
|---|---|
Molekularformel |
CH5KO3Si |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
potassium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
Isomerische SMILES |
C[Si](O)(O)[O-].[K+] |
SMILES |
C[Si](O)(O)[O-].[K+] |
Kanonische SMILES |
C[Si](O)(O)[O-].[K+] |
Andere CAS-Nummern |
31795-24-1 18089-65-1 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



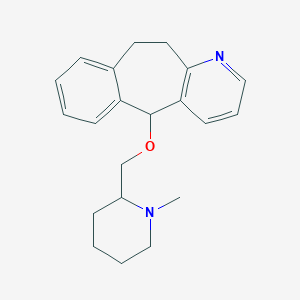
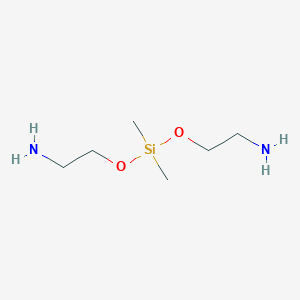
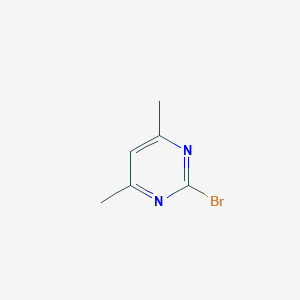
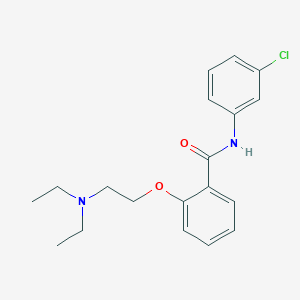
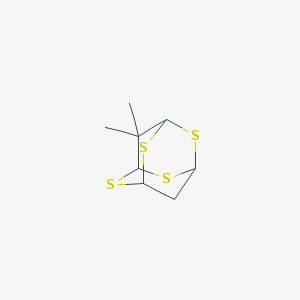
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
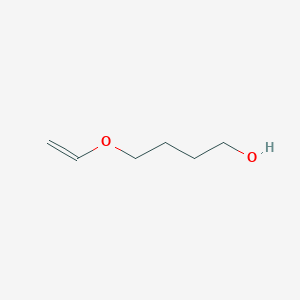
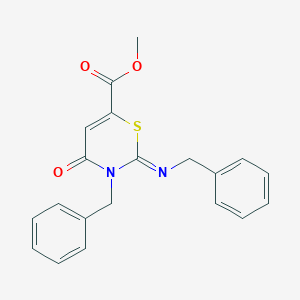
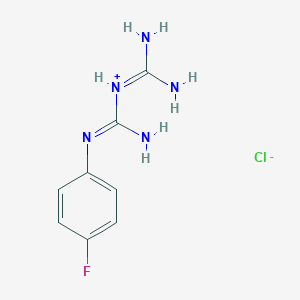
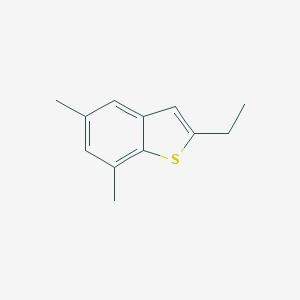

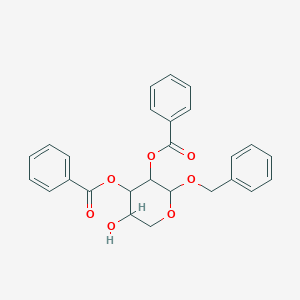
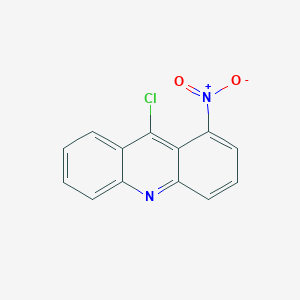
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)